molecular formula C18H26N2O5S B4451345 [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone

[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone

Cat. No.: B4451345
M. Wt: 382.5 g/mol
InChI Key: DLRQOUDDTJADPS-UHFFFAOYSA-N
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Description

[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone: is a complex organic compound that features a morpholine ring, a methoxyphenyl group, and an azepane sulfonyl moiety

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O5S/c1-24-16-7-6-15(18(21)19-10-12-25-13-11-19)14-17(16)26(22,23)20-8-4-2-3-5-9-20/h6-7,14H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRQOUDDTJADPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCOCC2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Azepane Sulfonyl Group: This involves the reaction of azepane with a sulfonyl chloride under basic conditions to form the azepane sulfonyl intermediate.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone: can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfonyl and morpholine groups.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The morpholine ring can interact with various receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone: can be compared with other similar compounds such as:

    3-(Azepan-1-ylsulfonyl)benzoic acid: Lacks the methoxy and morpholine groups, making it less versatile.

    3-(Azepan-1-ylsulfonyl)-4-chlorobenzoic acid: Contains a chlorine atom instead of a methoxy group, which can alter its reactivity and applications.

    3-(Azepan-1-ylsulfonyl)-4-methylbenzoic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.

The uniqueness of This compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone
Reactant of Route 2
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[3-(Azepan-1-ylsulfonyl)-4-methoxyphenyl]-morpholin-4-ylmethanone

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